Hippurin-1
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Overview
Description
Hippurin-1 is an oxaspiro compound and a steroid.
This compound is a natural product found in Isis hippuris with data available.
Scientific Research Applications
Isolation and Identification
- New Hippurins from Sarcophyton crassocaule : Hippurins, including variants of Hippurin-1, have been isolated from the soft coral Sarcophyton crassocaule. This discovery contributes to the understanding of marine natural products (Anjaneyulu, Murthy, & Rao, 2010).
Anticancer Properties
- Effects on Adult T-Cell Leukemia : Hippuristanol, related to this compound, exhibits anti-leukemia effects by inhibiting the proliferation of HTLV-1-infected T-cell lines and inducing apoptosis (Tsumuraya et al., 2011).
- Cytotoxic Polyoxgenated Steroids : this compound and related compounds have shown potent in vitro anticancer activities, offering insights into novel cancer treatments (Higa, Tanaka, Tsukitani, & Kikuchi, 1981).
Metabolic and Health Effects
- Antioxidant Metabolism : Studies suggest that hippuric acid, related to this compound, plays a role in DNA repair enhancement and NF‐kB inhibition, indicating potential health benefits (Pero, Lund, & Leanderson, 2009).
- Impact on Glucose Levels and Insulin Secretion : Hippuric acid is associated with better glycemic control and β-cell function, highlighting its potential in diabetes management (de Mello et al., 2017).
Chemical Synthesis and Analysis
- Synthesis of Hippuristanol : Research on the synthesis of hippuristanol, a derivative of this compound, aids in understanding its structure and potential therapeutic applications (Li, Dang, Liu, & Yu, 2009).
- NMR Spectrum Assignment : Advanced techniques like NMR spectroscopy have been used to analyze the molecular structure of this compound, providing deeper insights into its chemical properties (Martin, Srivastva, Matson, & Weinheimer, 1983).
Environmental and Agricultural Applications
- Mitigating Nitrous Oxide Emissions : Studies indicate the potential of hippuric acid in reducing N2O emissions from urine patches, which can have significant environmental benefits (Clough et al., 2009).
Properties
Molecular Formula |
C30H48O7 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
[(1S,2S,3'S,4S,6R,7R,8R,9S,11S,12S,13S,15R,16S,18S)-7,11,16-trihydroxy-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-15-yl] acetate |
InChI |
InChI=1S/C30H48O7/c1-15-12-30(37-26(15,3)4)29(7,34)25-22(36-30)11-19-18-9-8-17-10-20(32)23(35-16(2)31)14-27(17,5)24(18)21(33)13-28(19,25)6/h15,17-25,32-34H,8-14H2,1-7H3/t15-,17-,18-,19-,20-,21-,22-,23+,24+,25-,27-,28-,29+,30+/m0/s1 |
InChI Key |
HRJBSUKSBJIMML-DVPIGBGPSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C[C@@H]([C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@H](C6)O)OC(=O)C)C)O)C)(C)O)OC1(C)C |
Canonical SMILES |
CC1CC2(C(C3C(O2)CC4C3(CC(C5C4CCC6C5(CC(C(C6)O)OC(=O)C)C)O)C)(C)O)OC1(C)C |
Synonyms |
24-methyl-22,25-epoxy-5 alpha-furostan-2,3,11,20-tetrol 2-monoacetate hippurin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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